molecular formula C16H19ClFN3O2S B2950230 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide CAS No. 921795-46-2

2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide

Cat. No.: B2950230
CAS No.: 921795-46-2
M. Wt: 371.86
InChI Key: ULULBFUKNLGGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a chlorofluorobenzyl group, a thioether linkage, and an imidazole ring, making it a subject of interest for researchers exploring new therapeutic agents and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide typically involves multiple steps:

  • Formation of the Chlorofluorobenzyl Intermediate: : The initial step involves the chlorination and fluorination of benzyl compounds to form the 2-chloro-6-fluorobenzyl intermediate. This can be achieved through electrophilic aromatic substitution reactions using chlorine and fluorine sources under controlled conditions.

  • Thioether Formation: : The chlorofluorobenzyl intermediate is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol, facilitating the nucleophilic substitution reaction.

  • Imidazole Ring Construction: : The next step involves the formation of the imidazole ring. This can be done by reacting the thioether intermediate with a suitable imidazole precursor under acidic or basic conditions, depending on the specific reagents used.

  • Hydroxymethylation: : The imidazole compound is then hydroxymethylated using formaldehyde or a similar reagent to introduce the hydroxymethyl group at the desired position.

  • Acetamide Formation: : Finally, the hydroxymethylated imidazole is reacted with isopropylamine and acetic anhydride to form the N-isopropylacetamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the imidazole ring or the carbonyl group in the acetamide moiety, potentially yielding various reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-formyl-1H-imidazol-1-yl)-N-isopropylacetamide or its carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacological agent is of significant interest. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to explore its therapeutic potential.

Medicine

The compound could be investigated for its potential use in treating diseases. Its structural features suggest it might interact with specific biological pathways, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial processes.

Mechanism of Action

The mechanism by which 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide
  • 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide
  • 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-methyl-1H-imidazol-1-yl)-N-isopropylacetamide

Uniqueness

The presence of both chlorine and fluorine atoms in the benzyl group, along with the thioether linkage and the hydroxymethyl-imidazole structure, makes 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide unique. These features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

IUPAC Name

2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFN3O2S/c1-10(2)20-15(23)7-21-11(8-22)6-19-16(21)24-9-12-13(17)4-3-5-14(12)18/h3-6,10,22H,7-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULULBFUKNLGGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC2=C(C=CC=C2Cl)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.